Magnesium,[3,5-bis(trifluoromethyl)phenyl]bromo-

Catalog No.
S1495326
CAS No.
112981-69-8
M.F
C8H3BrF6Mg
M. Wt
317.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Magnesium,[3,5-bis(trifluoromethyl)phenyl]bromo-

CAS Number

112981-69-8

Product Name

Magnesium,[3,5-bis(trifluoromethyl)phenyl]bromo-

IUPAC Name

magnesium;1,3-bis(trifluoromethyl)benzene-5-ide;bromide

Molecular Formula

C8H3BrF6Mg

Molecular Weight

317.31 g/mol

InChI

InChI=1S/C8H3F6.BrH.Mg/c9-7(10,11)5-2-1-3-6(4-5)8(12,13)14;;/h2-4H;1H;/q-1;;+2/p-1

InChI Key

SHAKXLPGFQFNJG-UHFFFAOYSA-M

SMILES

C1=[C-]C=C(C=C1C(F)(F)F)C(F)(F)F.[Mg+2].[Br-]

Canonical SMILES

C1=[C-]C=C(C=C1C(F)(F)F)C(F)(F)F.[Mg+2].[Br-]

Synthesis of Complex Molecules:

Magnesium, [3,5-bis(trifluoromethyl)phenyl]bromo-, also known as 3,5-bis(trifluoromethyl)phenylmagnesium bromide (MgBr(C6H3(CF3)2)), is a Grignard reagent commonly used in organic synthesis for the formation of carbon-carbon bonds. Its unique properties, including its strong nucleophilic character and bulky aryl group, make it valuable for the preparation of complex molecules.

Studies have shown its effectiveness in various reactions, including:

  • Negishi coupling: This reaction allows for the coupling of organic halides with alkenyl or aryl halides to form alkenes or biaryls.
  • Kumada coupling: This coupling reaction involves the formation of carbon-carbon bonds between aryl or alkenyl Grignard reagents and aryl or alkenyl halides.
  • Suzuki-Miyaura coupling: This versatile reaction enables the creation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.

The bulky trifluoromethyl groups in MgBr(C6H3(CF3)2) contribute to its chemoselectivity, meaning it reacts preferentially with specific functional groups, leading to cleaner and more predictable reaction outcomes.

Preparation of Functionalized Materials:

Due to its ability to form covalent bonds with various organic molecules, MgBr(C6H3(CF3)2) finds applications in the synthesis of functionalized materials.

  • Organic light-emitting diodes (OLEDs): Research suggests that MgBr(C6H3(CF3)2) can be utilized in the fabrication of OLEDs with improved efficiency and stability.
  • Organic photovoltaics (OPVs): Similar to OLEDs, MgBr(C6H3(CF3)2) shows potential in the development of OPVs, which are materials that convert light energy into electricity.

Hydrogen Bond Acceptor Count

8

Exact Mass

315.91727 g/mol

Monoisotopic Mass

315.91727 g/mol

Heavy Atom Count

16

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Dates

Modify: 2023-08-15

Explore Compound Types